1-methyl-3-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
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Description
This compound is a benzothiadiazole derivative with a piperidine ring attached. Benzothiadiazoles are a class of aromatic organic compounds that contain a benzene ring fused to a thiadiazole ring. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms. The trifluoromethyl group attached to the phenyl ring is a common substituent in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a benzothiadiazole core with a piperidine ring and a trifluoromethylated phenyl group attached. The exact 3D conformation would depend on the specific stereochemistry at the attachment points, which isn’t specified in the name .Chemical Reactions Analysis
As a benzothiadiazole derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The piperidine ring might undergo reactions at the nitrogen, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including its stereochemistry. Some general predictions can be made based on its functional groups: for example, it’s likely to be a solid at room temperature, and its solubility in different solvents would depend on the balance of polar and nonpolar groups in its structure .Future Directions
properties
IUPAC Name |
1-methyl-3-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2S/c1-24-18-7-2-3-8-19(18)26(29(24,27)28)17-9-11-25(12-10-17)14-15-5-4-6-16(13-15)20(21,22)23/h2-8,13,17H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKZASQCGHUCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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